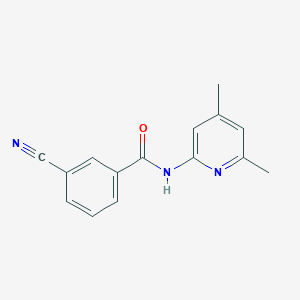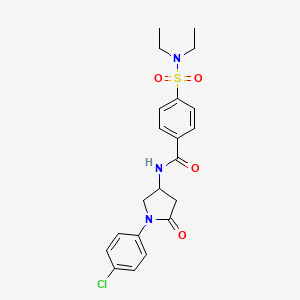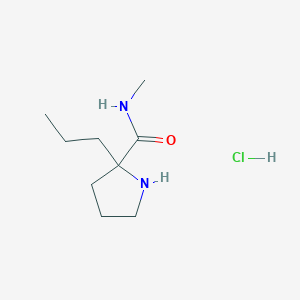
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 1257861-04-3 . It has a molecular weight of 233.06 . The IUPAC name for this compound is ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate can be represented by the InChI code: 1S/C7H9BrN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) .
Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 233.06 . The compound should be stored in a refrigerator .
Scientific Research Applications
Synthesis of 1,4′-Bipyrazoles: This compound can be used as a starting material for the synthesis of 1,4′-bipyrazoles, which are important scaffolds in medicinal chemistry .
Fluorinated Compounds and Green Chemistry
Fluorinated compounds play a crucial role in various industries. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is relevant in this context:
- 3.1 Atom-Efficient Synthesis of Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) : Researchers have developed an atom-efficient route to synthesize DFMMP, a novel fungicide. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate in this process .
Biological Studies and Chemical Biology
Understanding the biological activity of compounds is essential. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate contributes to this area:
- 4.1 Adenosine Receptor Modulation : It may be relevant in the study of adenosine receptors. For example, benzoylthiophenes, which contain a pyrazole core, act as allosteric enhancers at the A1 adenosine receptor .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological activities.
Mode of Action
Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it is likely that this compound interacts with its targets in a complex manner, leading to various changes at the molecular level.
Biochemical Pathways
Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect a wide range of biochemical pathways and exert downstream effects on various physiological processes.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound exerts a wide range of effects at the molecular and cellular levels.
Action Environment
It is known that such factors can significantly impact the pharmacological properties of a compound
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate are not mentioned in the search results, pyrazoles in general are the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into new synthetic techniques and applications for pyrazole derivatives.
properties
IUPAC Name |
ethyl 3-bromo-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADHABILFWYRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)
![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)




![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)
![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)



![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)